BenchChemオンラインストアへようこそ!

9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde

Medicinal chemistry Antidepressant synthesis SERT inhibition

9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde is a rigid tetracyclic aldehyde belonging to the 9,10-dihydro-9,10-ethanoanthracene family. The compound features a [2.2.2] bicyclic framework formed via Diels–Alder cycloaddition of anthracene derivatives with acrolein, with the formyl substituent positioned at the 11‑carbon of the ethano bridge.

Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
CAS No. 7673-68-9
Cat. No. B11952252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde
CAS7673-68-9
Molecular FormulaC17H14O
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C=O
InChIInChI=1S/C17H14O/c18-10-11-9-16-12-5-1-3-7-14(12)17(11)15-8-4-2-6-13(15)16/h1-8,10-11,16-17H,9H2
InChIKeyZTXNTRMWAYPWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde (CAS 7673-68-9) – Key Intermediate for Bridged Tetracyclic Antidepressants


9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde is a rigid tetracyclic aldehyde belonging to the 9,10-dihydro-9,10-ethanoanthracene family. The compound features a [2.2.2] bicyclic framework formed via Diels–Alder cycloaddition of anthracene derivatives with acrolein, with the formyl substituent positioned at the 11‑carbon of the ethano bridge [1]. Its primary documented utility is as a regiospecific synthetic intermediate in the manufacture of halogenated and non‑halogenated antidepressant candidates, including dichloro‑ethanoanthracene methanamines that target the serotonin transporter (SERT) [2]. The compound is listed in Sigma‑Aldrich’s AldrichCPR collection of rare chemicals, with no routine analytical data provided, indicating custom‑synthesis procurement . Computed physicochemical properties reported in PubChem include XLogP3‑AA = 3.0, topological polar surface area (TPSA) = 17.1 Ų, and zero hydrogen‑bond donors, which collectively define its pharmacokinetic starting point for structure‑based drug design [3].

Why 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde Cannot Be Replaced by Other Ethanoanthracene Aldehydes


Ethanoanthracene aldehydes differ in the position of the formyl group on the cage, which dictates the regiochemistry of downstream amine installation and, consequently, the pharmacological profile of the final antidepressant agent. The 11‑carboxaldehyde isomer (CAS 7673‑68‑9) is the mandatory intermediate in the patented synthesis of 1,8‑dihalo‑ and 4,5‑dihalo‑9,10‑dihydro‑9,10‑ethanoanthracene‑11‑methanamines that display SERT‑mediated serotonin release activity [1]. In contrast, the 9‑carboxaldehyde isomer (CAS 36280‑77‑0) places the amine at the bridgehead, producing the anxiolytic benzoctamine scaffold rather than the 11‑aminomethyl antidepressant series . The two isomers also exhibit distinct computed physicochemical descriptors: the 11‑isomer has an XLogP3‑AA of 3.0, a molecular complexity of 313, and one undefined atom stereocenter, whereas the 9‑isomer has an XLogP3‑AA of 3.3, a complexity of 324, and zero undefined stereocenters [2]. These differences affect predicted membrane permeability and synthetic handling, making generic interchange technically invalid for any program targeting SERT or related transporters [1][2].

Quantitative Differentiation Evidence for 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde (7673-68-9)


Regiospecific Intermediate for 11‑Aminomethyl Antidepressants vs. 9‑Carboxaldehyde Isomer

The 11‑carboxaldehyde isomer is the required intermediate in the Diels–Alder/reductive‑amination sequence that produces 1,8‑dichloro‑ and 4,5‑dichloro‑9,10‑dihydro‑9,10‑ethanoanthracene‑11‑methanamines, which are patented as SERT‑targeting antidepressants [1]. The 9‑carboxaldehyde isomer (CAS 36280‑77‑0) instead leads to benzoctamine, a norepinephrine‑targeting anxiolytic, through reductive amination at the bridgehead position [2]. This regiochemical divergence is absolute; no cross‑over synthesis using the 9‑isomer has been reported that yields the 11‑aminomethyl series.

Medicinal chemistry Antidepressant synthesis SERT inhibition

Lipophilicity (XLogP3) and Molecular Complexity Differentiate 11‑Isomer from 9‑Isomer

PubChem‑computed descriptors reveal that the 11‑carboxaldehyde isomer (CID 245028) has an XLogP3‑AA of 3.0 and a molecular complexity of 313, while the 9‑isomer (CID 3015836) has a higher XLogP3‑AA of 3.3 and a complexity of 324 [1]. The 11‑isomer also possesses one undefined atom stereocenter (the bridge carbon bearing the formyl group), whereas the 9‑isomer has zero undefined stereocenters [1]. The lower lipophilicity of the 11‑isomer predicts reduced blood–brain barrier permeation compared with the 9‑isomer, consistent with the different CNS exposure requirements of their respective drug classes.

Computational chemistry ADMET prediction Drug-likeness

Functional Group Reactivity: Aldehyde Enables Straightforward Reductive Amination to 11‑Methanamines

The aldehyde functionality at position 11 permits direct, one‑step reductive amination with methylamine to yield the corresponding 11‑methanamine derivative, as demonstrated in the patented synthesis of dichloro‑ethanoanthracene antidepressants [1]. In contrast, the corresponding 11‑carboxylic acid or 11‑methanol analogs require additional activation (e.g., acid chloride formation or oxidation) before amine introduction, adding synthetic steps and reducing overall yield. The Diels–Alder reaction of 1,8‑dichloroanthracene with acrolein catalyzed by BF3·OEt2 at room temperature produces a mixture of 1,8‑dichloro‑ and 4,5‑dichloro‑11‑carbaldehydes in a combined yield suitable for chromatographic separation (≈60–70% crude) [1].

Synthetic methodology Reductive amination Building block

Vendor Sourcing Profile: Custom Synthesis vs. Off‑the‑Shelf Analogs

9,10‑Dihydro‑9,10‑ethanoanthracene‑11‑carboxaldehyde is listed by Sigma‑Aldrich under the AldrichCPR program (product S755982), which supplies rare compounds without routine analytical characterization; the buyer assumes responsibility for identity and purity verification . In contrast, the parent hydrocarbon 9,10‑dihydro‑9,10‑ethanoanthracene and the 11,12‑diol derivative are available as characterized, off‑the‑shelf reagents from multiple vendors with ≥95% purity specifications . This sourcing difference means that procurement of the 11‑carboxaldehyde requires advance planning, custom synthesis lead times (typically 4–8 weeks), and in‑house QC capabilities.

Chemical procurement Custom synthesis Supply chain

Reported SERT Activity of Derived 11‑Aminomethyl Compound vs. Maprotiline Baseline

A derivative prepared from 1,8‑dichloro‑9,10‑dihydro‑9,10‑ethanoanthracene‑11‑carbaldehyde via Wittig chain extension and subsequent reduction yielded a compound that was docked into the SERT central and allosteric sites and proposed as an antidepressant candidate [1]. A closely related 11‑aminomethyl ethanoanthracene congener (BDBM50025214) shows an EC50 of 19 nM for induction of 5‑HT release via SERT in rat brain synaptosomes [2]. By comparison, maprotiline – a 9‑propanamine ethanoanthracene – acts primarily as a norepinephrine reuptake inhibitor with a reported IC50 of ~1–10 nM at NET, but significantly weaker SERT activity [3]. This functional divergence confirms that the 11‑substitution pattern accessible from the 11‑carboxaldehyde unlocks a SERT‑preferential pharmacological space distinct from the 9‑substituted maprotiline series.

Serotonin transporter Antidepressant pharmacology EC50

Diels–Alder Regioselectivity: 11‑Carboxaldehyde vs. 11,12‑Diol Intermediate

The Diels–Alder reaction of 1,8‑dihaloanthracene with acrolein yields a mixture of 1,8‑dihalo‑ and 4,5‑dihalo‑9,10‑dihydro‑9,10‑ethanoanthracene‑11‑carbaldehydes that requires column chromatographic separation [1]. An alternative approach employing vinylene carbonate as the dienophile followed by hydrolysis provides the 11,12‑diol, which can be oxidatively cleaved with Pb(OAc)4 to the dialdehyde [2]. The direct acrolein route to the 11‑carboxaldehyde is one step shorter and avoids the heavy‑metal oxidant, but the diol route offers higher stereochemical control for cis‑diol derivatives. No quantitative yield comparison across both routes for the specific non‑halogenated parent compound is publicly available; however, for the dichloro series, the acrolein route is preferred for scalability.

Cycloaddition Reaction optimization Process chemistry

High‑Value Application Scenarios for 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde (7673-68-9)


Synthesis of 11‑Aminomethyl Ethanoanthracene Antidepressant Candidates Targeting SERT

The 11‑carboxaldehyde is the essential starting material for preparing 1,8‑dichloro‑ and 4,5‑dichloro‑9,10‑dihydro‑9,10‑ethanoanthracene‑11‑methanamines via direct reductive amination. These compounds have demonstrated SERT‑mediated serotonin release activity (EC50 = 19 nM for a representative congener) and represent a mechanistically distinct antidepressant series compared with the norepinephrine‑targeting 9‑substituted analogs such as maprotiline [1][2]. Medicinal chemistry teams pursuing dual‑transporter or SERT‑selective profiles should source the 11‑isomer for SAR expansion.

Regiospecific Building Block for Tetracyclic CNS Drug Discovery Libraries

The aldehyde handle at position 11 permits diversification through Wittig olefination, Grignard addition, and reductive amination, enabling rapid generation of focused libraries with controlled regiochemistry. Unlike the 9‑carboxaldehyde isomer, which leads to bridgehead‑substituted anxiolytics, the 11‑isomer directs substitution to the bridge position, offering access to a distinct pharmacological space . Computational ADMET profiling (XLogP3 = 3.0, TPSA = 17.1 Ų) places this scaffold within favorable CNS drug‑like property ranges [3].

Process Chemistry Route Scouting for Scalable Antidepressant API Intermediates

The Diels–Alder reaction of 1,8‑dihaloanthracene with acrolein catalyzed by BF3·OEt2 at ambient temperature provides the 11‑carboxaldehyde in a single step, avoiding toxic Pb(IV) oxidants required by the alternative diol cleavage route [1]. Process development teams evaluating cost‑effective, scalable access to ethanoanthracene antidepressants should benchmark this direct route against the vinylene‑carbonate/diol pathway for yield, purity, and environmental footprint.

Custom Synthesis Procurement Planning for Rare Ethanoanthracene Aldehydes

As an AldrichCPR custom‑synthesis product with no routine analytical characterization, the 11‑carboxaldehyde requires 4–8 weeks lead time and imposes in‑house QC responsibilities on the purchaser . Procurement managers should incorporate these constraints into project timelines and budget for identity/purity verification (e.g., NMR, HPLC, HRMS) upon receipt, distinguishing this compound from off‑the‑shelf ethanoanthracene analogs such as the parent hydrocarbon or the 11,12‑diol.

Quote Request

Request a Quote for 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.